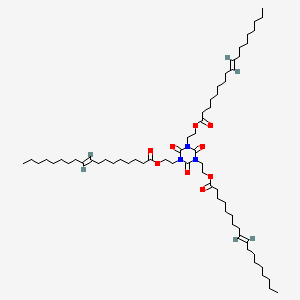
(2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(2,1-ethanediyl) tris(9-octadecenoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(2,1-ethanediyl) tris(9-octadecenoate) is a complex organic compound with a unique structure that combines triazine and octadecenoate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(2,1-ethanediyl) tris(9-octadecenoate) typically involves the reaction of triazine derivatives with octadecenoic acid. The reaction conditions often include the use of catalysts and solvents to facilitate the esterification process. The specific steps and conditions can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(2,1-ethanediyl) tris(9-octadecenoate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(2,1-ethanediyl) tris(9-octadecenoate) is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems can provide insights into new therapeutic agents or biochemical pathways.
Medicine
The compound’s potential medicinal applications include its use as a drug delivery agent or as a precursor for developing new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for further investigation in drug development.
Industry
In industry, (2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(2,1-ethanediyl) tris(9-octadecenoate) is used in the production of polymers, coatings, and other materials. Its chemical properties make it suitable for enhancing the performance and durability of industrial products.
Mécanisme D'action
The mechanism of action of (2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(2,1-ethanediyl) tris(9-octadecenoate) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate enzymes, alter membrane permeability, or affect signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazine derivatives and octadecenoate esters. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
What sets (2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(2,1-ethanediyl) tris(9-octadecenoate) apart is its unique combination of triazine and octadecenoate moieties. This combination provides distinct chemical and physical properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
97158-30-0 |
|---|---|
Formule moléculaire |
C63H111N3O9 |
Poids moléculaire |
1054.6 g/mol |
Nom IUPAC |
2-[3,5-bis[2-[(E)-octadec-9-enoyl]oxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C63H111N3O9/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-58(67)73-55-52-64-61(70)65(53-56-74-59(68)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)63(72)66(62(64)71)54-57-75-60(69)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-57H2,1-3H3/b28-25+,29-26+,30-27+ |
Clé InChI |
HUAKVMICKAXDIC-WUOFIQDXSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)OCCN1C(=O)N(C(=O)N(C1=O)CCOC(=O)CCCCCCC/C=C/CCCCCCCC)CCOC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCCN1C(=O)N(C(=O)N(C1=O)CCOC(=O)CCCCCCCC=CCCCCCCCC)CCOC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


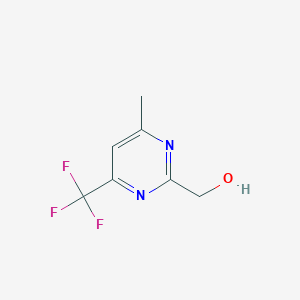
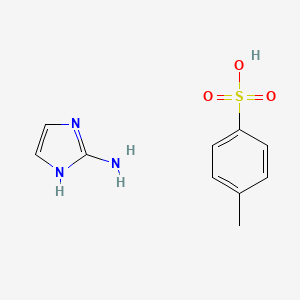
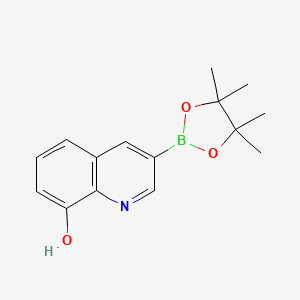
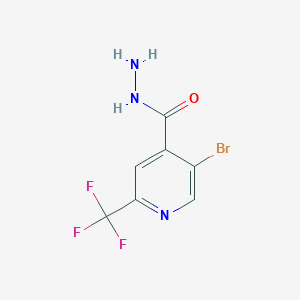
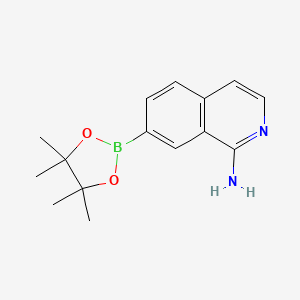
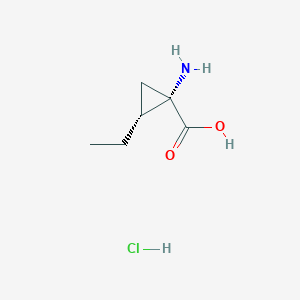
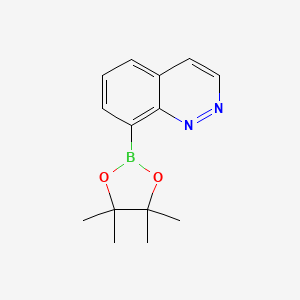
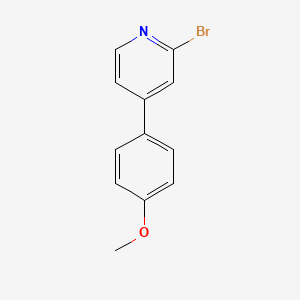

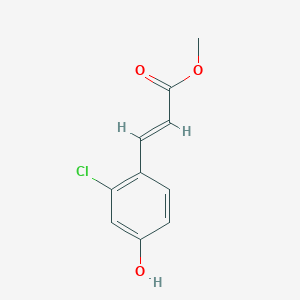
![2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15248254.png)


![2-(3-(3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-1,1-dimethyl-6,8-disulfo-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-1-en-1-yl)-3-ethyl-1,1-dimethyl-6-sulfo-1H-benzo[e]indol-3-ium-8-sulfonate](/img/structure/B15248275.png)
